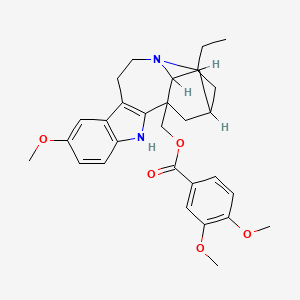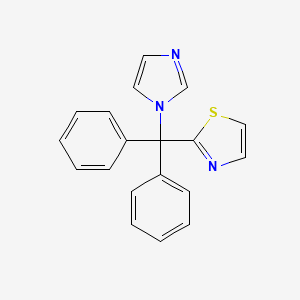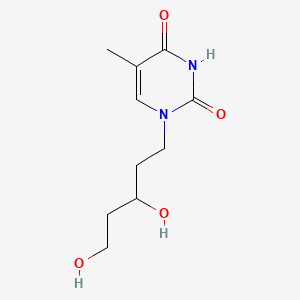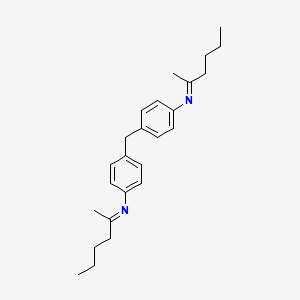
2,2'-Dithiobis(N-(2-chlorophenyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) typically involves the reaction of 2-chlorobenzoyl chloride with 2-chloroaniline in the presence of a base to form N-(2-chlorophenyl)benzamide. This intermediate is then treated with a disulfide-forming reagent, such as sodium disulfide, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) involves its ability to interact with thiol groups in proteins, forming disulfide bonds. This interaction can alter the structure and function of proteins, leading to various biological effects. The compound may also interact with specific molecular targets and pathways, although detailed studies are required to elucidate these interactions fully .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of chlorophenyl groups.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar benzamide structure with additional chlorine substituents.
Uniqueness
2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) is unique due to the presence of both disulfide and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
50383-29-4 |
|---|---|
Molecular Formula |
C26H18Cl2N2O2S2 |
Molecular Weight |
525.5 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[[2-[(2-chlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H18Cl2N2O2S2/c27-19-11-3-5-13-21(19)29-25(31)17-9-1-7-15-23(17)33-34-24-16-8-2-10-18(24)26(32)30-22-14-6-4-12-20(22)28/h1-16H,(H,29,31)(H,30,32) |
InChI Key |
QSFBOPNUGWYAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



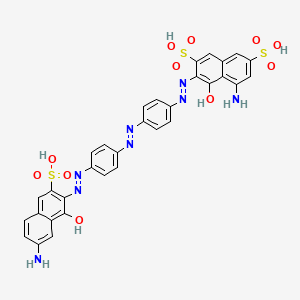

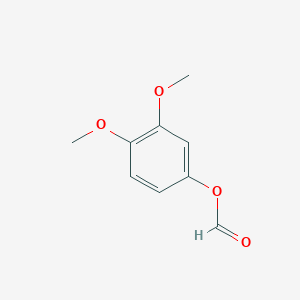


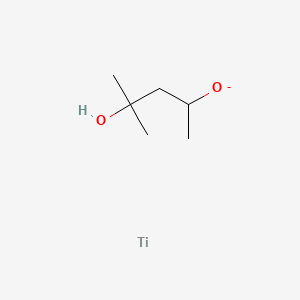
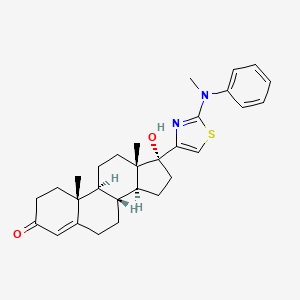
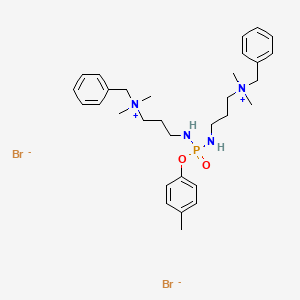
![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
